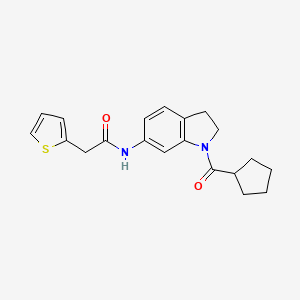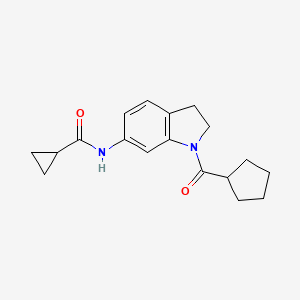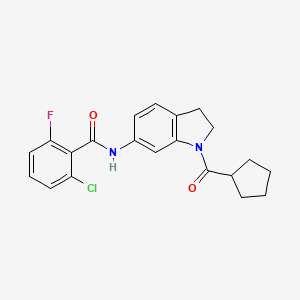
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide, otherwise known as CPT-2T, is a novel synthetic compound that has been studied extensively for its potential applications in scientific research. CPT-2T is a derivative of the indole-based compound CPT-1, which is itself a derivative of the naturally occurring indole alkaloid tryptamine. CPT-2T has been used in a variety of research applications due to its unique chemical structure and properties.
Wirkmechanismus
CPT-2T acts as a substrate for MAO, an enzyme responsible for the metabolism of monoamines such as serotonin and dopamine. When CPT-2T is metabolized by MAO, it is converted to N-methyl-2-thiophen-2-ylacetamide, which is then further metabolized to form N-methyl-2-thiophen-2-ylacetic acid. This compound is then further metabolized to form N-methyl-2-thiophen-2-ylacetate, which is then excreted in the urine.
Biochemical and Physiological Effects
CPT-2T has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of MAO, which can lead to increased levels of monoamines such as serotonin and dopamine. CPT-2T has also been shown to modulate the activity of other enzymes involved in the metabolism of monoamines, such as catechol-O-methyltransferase (COMT). In addition, CPT-2T has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
CPT-2T has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has a wide range of biochemical and physiological effects. In addition, CPT-2T is relatively stable and can be stored for long periods of time. However, CPT-2T is not suitable for use in human clinical trials due to its potential toxicity.
Zukünftige Richtungen
There are several potential future directions for research on CPT-2T. One potential direction is to further investigate its effects on MAO and other enzymes involved in the metabolism of monoamines. Another potential direction is to investigate its potential therapeutic applications, such as its use in the treatment of depression and anxiety. Additionally, further research could be conducted to investigate its potential anti-inflammatory, anti-oxidant, and anti-cancer properties. Finally, further research could be conducted to investigate its potential toxicity and side effects.
Synthesemethoden
CPT-2T can be synthesized from CPT-1 using a two-step process. The first step involves the conversion of CPT-1 to the corresponding acyl chloride using thionyl chloride. The acyl chloride is then reacted with 2-(thiophen-2-yl)acetamide to produce CPT-2T. This synthesis method is relatively simple and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
CPT-2T has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme monoamine oxidase (MAO) in order to study the enzyme's activity. It has also been used as a model compound for studying the interactions between drugs and the human body. CPT-2T has also been used in studies of the pharmacological effects of indole alkaloids and their derivatives.
Eigenschaften
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c23-19(13-17-6-3-11-25-17)21-16-8-7-14-9-10-22(18(14)12-16)20(24)15-4-1-2-5-15/h3,6-8,11-12,15H,1-2,4-5,9-10,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNIIOOERYBMOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(1-methyl-1H-imidazol-2-yl)-4-[(2-methylphenyl)methyl]piperazine](/img/structure/B6535927.png)
![1-[(4-chlorophenyl)methyl]-4-(1-methyl-1H-imidazol-2-yl)piperazine](/img/structure/B6535930.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B6535937.png)
![N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-3-(trifluoromethyl)benzamide](/img/structure/B6535946.png)
![4-fluoro-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzamide](/img/structure/B6535956.png)
![N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6535959.png)
![2-methoxy-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6535966.png)
![2-(methylsulfanyl)-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]pyridine-3-carboxamide](/img/structure/B6535968.png)
![2-(3-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6535976.png)





